(R)-Methyl 2-((R)-2-((tert-butoxycarbonyl)amino)propanamido)propanoate
Overview
Description
®-Methyl 2-(®-2-((tert-butoxycarbonyl)amino)propanamido)propanoate is a chiral compound often used in organic synthesis and pharmaceutical research. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(®-2-((tert-butoxycarbonyl)amino)propanamido)propanoate typically involves multiple steps:
Protection of the amine group: The starting material, an amino acid, is first protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Formation of the amide bond: The protected amino acid is then coupled with another amino acid derivative using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves esterification of the carboxylic acid group using methanol and a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(®-2-((tert-butoxycarbonyl)amino)propanamido)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Deprotection: The Boc protecting group can be removed using acids like trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Hydrolysis: Water, acids (HCl), or bases (NaOH).
Deprotection: Trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Deprotection: Yields the free amine.
Substitution: Forms new amide or ester derivatives.
Scientific Research Applications
®-Methyl 2-(®-2-((tert-butoxycarbonyl)amino)propanamido)propanoate is widely used in scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: Used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(®-2-((tert-butoxycarbonyl)amino)propanamido)propanoate involves its role as an intermediate in various biochemical pathways. The compound’s molecular targets include enzymes that catalyze the formation or cleavage of amide and ester bonds. The Boc protecting group provides stability during synthetic processes, allowing for selective reactions at other functional groups.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-(®-2-amino)propanamido)propanoate: Lacks the Boc protecting group, making it less stable in certain reactions.
(S)-Methyl 2-(®-2-((tert-butoxycarbonyl)amino)propanamido)propanoate: The stereochemistry differs, which can significantly affect its reactivity and interactions in biological systems.
Uniqueness
®-Methyl 2-(®-2-((tert-butoxycarbonyl)amino)propanamido)propanoate is unique due to its specific stereochemistry and the presence of the Boc protecting group. These features make it particularly useful in asymmetric synthesis and in the preparation of chiral pharmaceuticals.
Properties
IUPAC Name |
methyl (2R)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-7(14-11(17)19-12(3,4)5)9(15)13-8(2)10(16)18-6/h7-8H,1-6H3,(H,13,15)(H,14,17)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWPOGQDZNCNLK-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704271 | |
Record name | Methyl N-(tert-butoxycarbonyl)-D-alanyl-D-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59602-19-6 | |
Record name | Methyl N-(tert-butoxycarbonyl)-D-alanyl-D-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.